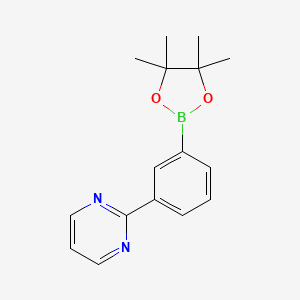![molecular formula C15H21NO3S B13875248 1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone](/img/structure/B13875248.png)
1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone is a chemical compound that features a sulfonylphenyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone typically involves the reaction of 4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl derivatives with ethanone. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of intermediates such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone . These methods are designed to maximize yield and purity while minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]phenyl}methanamine
- 1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one
Uniqueness
1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21NO3S |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]ethanone |
InChI |
InChI=1S/C15H21NO3S/c1-11-5-4-6-12(2)16(11)20(18,19)15-9-7-14(8-10-15)13(3)17/h7-12H,4-6H2,1-3H3 |
Clé InChI |
VJSLXQASMNLLEX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B13875171.png)
![Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13875180.png)
![Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13875184.png)

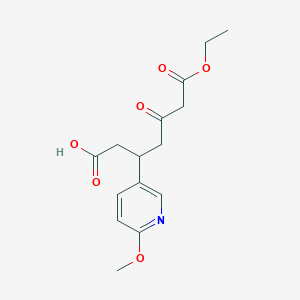
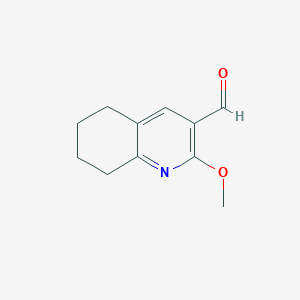
![3-Chloro-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13875206.png)
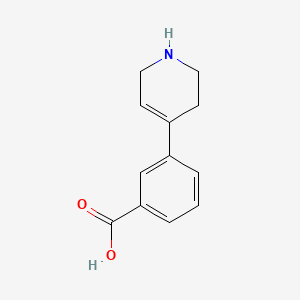
![Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B13875220.png)
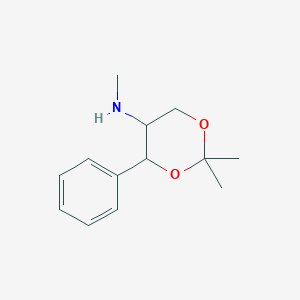
![3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875236.png)

